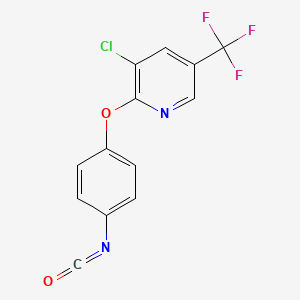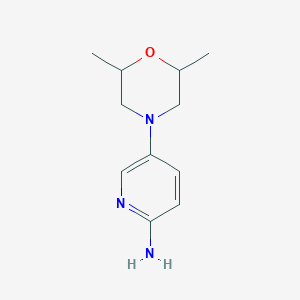
(2-Chloro-5-nitro-phenyl)-(4-chloro-3-nitro-phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-5-nitro-phenyl)-(4-chloro-3-nitro-phenyl)methanone is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of two nitro groups and two chloro groups attached to the phenyl rings. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-nitro-phenyl)-(4-chloro-3-nitro-phenyl)methanone typically involves the reaction of 2-chloro-5-nitrobenzoyl chloride with 4-chloro-3-nitrobenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common to ensure high purity of the final product.
化学反応の分析
Types of Reactions
(2-Chloro-5-nitro-phenyl)-(4-chloro-3-nitro-phenyl)methanone undergoes various types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Sodium methoxide, methanol as solvent.
Oxidation: Potassium permanganate, acetone as solvent.
Major Products Formed
Reduction: (2-Amino-5-nitrophenyl)(4-amino-3-nitrophenyl)methanone.
Substitution: (2-Chloro-5-nitrophenyl)(4-methoxy-3-nitrophenyl)methanone.
Oxidation: (2-Chloro-5-nitrophenyl)(4-chloro-3-nitrophenyl)quinone.
科学的研究の応用
(2-Chloro-5-nitro-phenyl)-(4-chloro-3-nitro-phenyl)methanone is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of (2-Chloro-5-nitro-phenyl)-(4-chloro-3-nitro-phenyl)methanone involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.
類似化合物との比較
Similar Compounds
- (2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone
- (2-Chloro-5-nitrophenyl)(phenyl)methanone
- (4-Chloro-3-nitrophenyl)(phenyl)methanone
Uniqueness
(2-Chloro-5-nitro-phenyl)-(4-chloro-3-nitro-phenyl)methanone is unique due to the presence of both nitro and chloro groups on the phenyl rings, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
87424-35-9 |
|---|---|
分子式 |
C13H6Cl2N2O5 |
分子量 |
341.10 g/mol |
IUPAC名 |
(2-chloro-5-nitrophenyl)-(4-chloro-3-nitrophenyl)methanone |
InChI |
InChI=1S/C13H6Cl2N2O5/c14-10-4-2-8(16(19)20)6-9(10)13(18)7-1-3-11(15)12(5-7)17(21)22/h1-6H |
InChIキー |
HGHPNFNEFXMGLR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![8-Cyclopropyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8675533.png)


![6-Ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B8675575.png)


![2-[(tert-Butyloxycarbonyl)amino]-4-(methylthio)butyric acid methyl ester](/img/structure/B8675587.png)
